Semiplenamide G
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H45NO4 |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-methyl-3-pentadecyloxirane-2-carbonyl]amino]propyl acetate |
InChI |
InChI=1S/C24H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-24(4,29-22)23(27)25-20(2)19-28-21(3)26/h20,22H,5-19H2,1-4H3,(H,25,27)/t20?,22-,24+/m1/s1 |
InChI Key |
MILXVDLKZSMGBO-ZUBLCLOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]1[C@@](O1)(C)C(=O)NC(C)COC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC1C(O1)(C)C(=O)NC(C)COC(=O)C |
Origin of Product |
United States |
Isolation and Structural Elucidation Studies of Semiplenamide G
Spectroscopic and Analytical Techniques for Structure Determination
Nuclear Magnetic Resonance (NMR) SpectroscopyThe determination of the planar structures of Semiplenamides A through G, including Semiplenamide G, was accomplished using standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy methodsnih.govacs.orgresearchgate.net. These techniques provide detailed information about the connectivity of atoms within a molecule. Specifically, 1D NMR (¹H and ¹³C NMR) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for elucidating chemical structuresnih.govacs.orgnih.govmdpi.com.
Furthermore, the relative stereochemistry of the aliphatic portion of these metabolites was deduced using 1D Nuclear Overhauser Effect (NOE) data and ¹H-decoupling experiments nih.govacs.org. The absolute stereochemistry of the amino alcohol moieties was assigned through chemical derivatization and chiral Gas Chromatography-Mass Spectrometry (GC-MS) methods nih.govacs.org. These comprehensive spectroscopic analyses were essential for confirming the structure of this compound and its related compounds.
Data Table: Semiplenamides A-G Isolation Details
Biosynthetic Investigations of Semiplenamide G
Proposed Biosynthetic Pathways for Fatty Acid Amides
The biosynthesis of fatty acid amides (FAAs) in cyanobacteria is a complex process that leverages primary fatty acid metabolism. rsc.org Cyanobacteria synthesize fatty acids de novo from acetyl-CoA, and these fatty acyl chains, typically bound to an acyl carrier protein (ACP), are the foundational precursors for a variety of secondary metabolites, including FAAs. rsc.orgnih.gov
The proposed pathway for FAA formation generally involves two key stages:
Activation of the Fatty Acid : A fatty acid is activated, often by a fatty acyl-AMP ligase (FAAL), which prepares it for subsequent modification. rsc.org FAALs adenylate the fatty acid, forming an acyl-AMP intermediate, which then acylates an ACP. rsc.org This commits the fatty acid to a secondary metabolite pathway. rsc.org
Amidation : The activated fatty acyl-ACP is then condensed with an amino-containing moiety. In the case of semiplenamides, this moiety is an amino alcohol derivative. nih.gov This reaction is often catalyzed by enzymes with N-acyltransferase activity.
In some pathways, type III polyketide synthases (PKSs) or specific condensation (C) domains found in biosynthetic gene clusters (BGCs) are proposed to recruit fatty acyl-ACPs and catalyze the N-acylation of amino acids or other small molecules. researchgate.net The general scheme involves channeling products from the fatty acid synthase (FAS) system into specialized secondary metabolic routes. researchgate.net
Identification of Precursors and Enzymatic Machinery
The structure of semiplenamide G, like other semiplenamides, consists of a fatty acid tail and an amino alcohol head group. nih.gov Its biosynthesis therefore requires precursors from both fatty acid and amino acid metabolic pools.
Role of Polyketide Synthase (PKS) Pathways
Polyketide synthases are large, multi-domain enzymes that build complex carbon chains from simple carboxylic acid precursors. bris.ac.uk They are categorized into Type I, II, and III based on their structure and mechanism. researchgate.netnih.gov In the context of fatty acid-derived natural products in cyanobacteria, PKS pathways, particularly Type I PKS, can be involved in the formation and modification of the polyketide backbone. researchgate.netnih.gov
The biosynthesis of the fatty acid portion of this compound likely involves a hybrid pathway that integrates elements of fatty acid synthesis with PKS machinery. The PKS assembly line provides a mechanism for the controlled, stepwise construction of the carbon backbone using acyl-CoA units. nih.gov Each module within a Type I PKS is responsible for one cycle of chain elongation and modification, allowing for the precise construction of complex structures. bris.ac.ukresearchgate.net While the core fatty acid chain is assembled via the FAS pathway, PKS modules are likely responsible for introducing specific modifications, such as unsaturations or branching, characteristic of the semiplenamide scaffold.
| Enzyme/System | Proposed Function in Semiplenamide Biosynthesis |
| Fatty Acid Synthase (FAS) | Synthesizes the initial saturated fatty acyl-ACP precursor from acetyl-CoA. rsc.org |
| Fatty Acyl-AMP Ligase (FAAL) | Activates the fatty acid by converting it to a fatty acyl-AMP intermediate for entry into the secondary metabolite pathway. rsc.org |
| Acyl Carrier Protein (ACP) | Covalently binds the growing fatty acid chain and shuttles it between enzymatic domains. rsc.org |
| Polyketide Synthase (PKS) | Modifies the fatty acid backbone, introducing unsaturations and other structural features. nih.govnih.gov |
| N-acyltransferase/Condensation Domain | Catalyzes the final amide bond formation between the fatty acid chain and the serinol-derived head group. researchgate.net |
Serinol Unit Origin and Methylation
The head group of this compound is a derivative of an amino alcohol. nih.gov For many similar cyanobacterial metabolites, this unit is derived from simple amino acids. In the case of semiplenamides, the amino alcohol moiety is proposed to originate from serine. Through enzymatic reduction of the carboxyl group, serine is converted to serinol (2-amino-1,3-propanediol).
Subsequent modifications, such as methylation, are carried out by specific tailoring enzymes encoded within the biosynthetic gene cluster. Methyltransferase enzymes would utilize a methyl donor, typically S-adenosyl methionine (SAM), to add methyl groups to specific positions on the serinol-derived unit, resulting in the final head group structure seen in this compound.
Genetic Studies of Biosynthetic Gene Clusters
The enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically encoded in contiguous stretches of DNA known as biosynthetic gene clusters (BGCs). nih.govfrontiersin.org The analysis of cyanobacterial genomes has revealed a wealth of BGCs, many of which are dedicated to producing polyketides, non-ribosomal peptides, and fatty acid derivatives. rsc.orgfrontiersin.org
A typical BGC for a fatty acid amide like semiplenamide would be expected to contain genes encoding:
Core synthases : PKS and/or non-ribosomal peptide synthetase (NRPS) modules.
Fatty acid activation : A fatty acyl-AMP ligase (FAAL). rsc.org
Tailoring enzymes : Dehydrogenases, methyltransferases, and oxidoreductases that modify the core structure.
Transport and regulation : Genes involved in exporting the final product and regulating the expression of the cluster. nih.gov
In cyanobacteria, these BGCs can be located on the main chromosome or on plasmids. frontiersin.org Plasmids are mobile genetic elements that can be transferred between organisms, suggesting a mechanism for the horizontal gene transfer of secondary metabolite pathways. nih.govmdpi.com The identification and annotation of the specific semiplenamide (sem) gene cluster in Lyngbya semiplena would confirm the functions of the individual enzymes through gene inactivation and heterologous expression studies. nih.gov
Engineering Strategies for Production Enhancement in Cyanobacteria
Cyanobacteria are attractive platforms for the sustainable production of chemicals and biofuels because they utilize solar energy and CO2 as primary resources. hs-mittweida.demdpi.com Metabolic engineering strategies can be employed to enhance the production of valuable compounds like this compound. mdpi.com
Key engineering strategies include:
Redirecting Carbon Flux : One of the primary challenges is channeling carbon from central metabolism towards the desired product. nih.gov This can be achieved by overexpressing key enzymes in the biosynthetic pathway or knocking out competing pathways. For instance, increasing the pool of the precursor acyl-ACPs can significantly boost the production of fatty acid-derived molecules. nih.gov
Enhancing Precursor Supply : Strategies to increase the availability of both the fatty acid and amino acid precursors are crucial. This may involve engineering the primary metabolic pathways, such as the acetyl-CoA and malonyl-CoA pools for fatty acid synthesis, and the pathways for amino acid biosynthesis. nih.gov
Product Export : To avoid product toxicity and simplify downstream processing, cyanobacteria can be engineered to secrete the target compound. researchgate.netnih.gov This often involves the expression of specific transporter proteins that move the final product across the cell membrane. researchgate.net
| Engineering Strategy | Target/Method | Expected Outcome |
| Overexpression of Pathway Genes | Place the sem biosynthetic gene cluster under a strong promoter. | Increased enzymatic activity and higher product yield. nih.gov |
| Precursor Pool Enhancement | Overexpress acetyl-CoA carboxylase (ACC) to increase malonyl-CoA supply. | Increased availability of fatty acid extenders, boosting fatty acid chain synthesis. nih.gov |
| Blocking Competing Pathways | Knock out genes for storage lipid synthesis or other secondary metabolite pathways. | Redirects carbon and energy toward semiplenamide production. |
| Product Secretion | Introduce a heterologous transporter protein specific for fatty acid amides. | Facilitates product recovery and reduces intracellular toxicity. researchgate.net |
Synthetic Approaches and Chemical Modification of Semiplenamide G
Total Synthesis Strategies of Semiplenamide G and Analogues
The total synthesis of this compound and its related compounds has been an area of active research, employing various modern organic reactions to construct the core structure and achieve stereoselectivity.
The synthesis of the characteristic (E)-α,β-unsaturated amide functionality present in this compound has benefited from the development of novel syn-aldol/dehydration methodologies researchgate.net. These approaches are crucial for establishing the correct stereochemistry of the double bond and adjacent stereocenters. General advancements in stereoselective aldol (B89426) reactions, such as those employing boron enolates or chiral auxiliaries, provide foundational strategies that can be adapted for the synthesis of complex molecules like Semiplenamides wiley-vch.deharvard.edunih.gov. These methods aim to control the formation of specific stereoisomers, which is critical for understanding the biological activity of these natural products.
The Morita-Baylis-Hillman (MBH) reaction has proven to be a valuable tool in the synthesis of Semiplenamide congeners acs.orgacs.orgresearchgate.netresearchgate.netwikipedia.org. Specifically, Baylis-Hillman adducts have been utilized as precursors for the facile synthesis of compounds like Semiplenamide C and E acs.orggoogle.co.il. The MBH reaction is known for its ability to form carbon-carbon bonds efficiently under mild conditions, yielding highly functionalized allylic alcohol products that can be readily transformed into other key intermediates researchgate.netwikipedia.org. For instance, mild and practical stereoselective synthesis of (Z)- and (E)-allyl bromides from Baylis-Hillman adducts has been reported, which are then employed in the synthesis of Semiplenamides acs.orggoogle.co.il. Furthermore, zinc-mediated stereoselective synthesis utilizing Baylis-Hillman adducts has also been explored acs.org.
Research efforts have successfully led to the synthesis of several Semiplenamide congeners, underscoring the feasibility of constructing this class of natural products. Semiplenamide C has been synthesized efficiently using the aforementioned syn-aldol/dehydration methodology researchgate.net. Furthermore, facile syntheses of Semiplenamide D have been reported, often leveraging Baylis-Hillman chemistry acs.orgresearchgate.net. The synthesis of Semiplenamide E has also been achieved acs.orggoogle.co.il. The ability to synthesize these related compounds provides valuable insights into the structure-activity relationships and allows for the preparation of analogues for further biological investigation.
Design and Preparation of this compound Derivatives and Analogues
Beyond the total synthesis of the natural products, researchers have also focused on modifying their structures or exploring related compounds to understand their biological mechanisms.
The structural elucidation of Semiplenamides A-G involved detailed spectroscopic analysis, including 1D and 2D NMR data, as well as chemical derivatization and chiral GC-MS for absolute stereochemistry assignment acs.orgresearchgate.net. These characterization techniques lay the groundwork for designing and synthesizing derivatives. Studies have indicated that derivatives of Semiplenamides A, B, and G exhibit specific affinities for cannabinoid receptors researchgate.net. Such findings suggest that targeted structural modifications could be employed to probe interactions with biological targets, potentially leading to the development of research tools or therapeutic leads. While specific modifications for research purposes are not detailed in the provided search snippets, the established structural information allows for rational design.
Semiplenamides are recognized as "cannabinomimetic lipids" due to their structural resemblance to anandamide (B1667382), an endogenous cannabinoid acs.orgresearchgate.netresearchgate.net. Research has shown that Semiplenamides A, B, and G possess weak affinity for the rat cannabinoid CB1 receptor acs.orgresearchgate.net. Semiplenamide A was also identified as a moderate inhibitor of the anandamide membrane transporter (AMT) acs.orgresearchgate.net. This class of marine-derived lipids, including compounds like serinolamide A and grenadamide, are actively studied for their interactions with cannabinoid receptors (CB1 and CB2) researchgate.netacs.org. The exploration of these related lipids contributes to a broader understanding of the endocannabinoid system and the potential therapeutic applications of marine natural products.
Biological Activity and Mechanistic Studies of Semiplenamide G
In Vitro and Preclinical Bioactivity Profiling
The bioactivity profiling of Semiplenamide G has primarily involved assessing its interactions with specific receptor targets and its general toxicity in model organisms.
This compound, along with other Semiplenamides (A, B), has demonstrated weak affinity for the cannabinoid receptor type 1 (CB1) researchgate.netnih.govnih.govacs.orgresearchgate.netrhhz.net. Studies have reported Ki values for this compound in the range of 17.9 ± 5.2 μM for the rat CB1 receptor researchgate.netnih.govacs.org. No specific affinity data for the CB2 receptor has been reported for this compound in the reviewed literature.
Table 1: this compound CB1 Receptor Affinity
| Semiplenamide | CB1 Receptor Affinity (Ki) | Source(s) |
| G | 17.9 ± 5.2 μM | researchgate.netnih.govacs.org |
While Semiplenamide A has been identified as a moderate inhibitor of the anandamide (B1667382) membrane transporter (AMT) with an IC50 of 18.1 μM researchgate.netnih.govnih.govacs.orgresearchgate.netmdpi.com, specific data regarding this compound's direct inhibition of AMT or other endocannabinoid system components like FAAH (Fatty Acid Amide Hydrolase) or MAGL (Monoacylglycerol Lipase) is not detailed in the provided search results.
Research into the broader receptor interactions of compounds structurally related to Semiplenamides has indicated potential activity at other G-protein coupled receptors (GPCRs). In one study, a compound referred to as '4' (potentially related to the Semiplenamide class) was found to act as an antagonist or inverse agonist at the cannabinoid receptor CNR1 (CB1) researchgate.net. Furthermore, this compound exhibited antagonism against a panel of other GPCRs, including GPR119, NPSR1b, CCR9, CHRM4, GPR120, HTR2A, and GPR103 researchgate.net. While these findings are not exclusively attributed to this compound, they suggest a potential for broader GPCR modulation within this chemical class.
Table 2: GPCR Antagonism by a Related Compound ('4')
| GPCR Target | Activity | Source |
| GPR119 | Antagonist | researchgate.net |
| NPSR1b | Antagonist | researchgate.net |
| CCR9 | Antagonist | researchgate.net |
| CHRM4 | Antagonist | researchgate.net |
| GPR120 | Antagonist | researchgate.net |
| HTR2A | Antagonist | researchgate.net |
| GPR103 | Antagonist | researchgate.net |
| CNR1 (CB1) | Antagonist/ Inverse Agonist | researchgate.net |
The broader class of Semiplenamides has been noted to exhibit antimicrobial activity scispace.compsu.edu. However, specific data detailing the spectrum of activity for this compound against particular Gram-positive or Gram-negative bacteria is not elaborated upon in the provided search results.
This compound, along with other Semiplenamides A-F, has demonstrated toxicity in the brine shrimp lethality assay researchgate.netnih.govacs.orgmdpi.comjmb.or.kroregonstate.edu. The reported LD50 values for this compound in this model system are 2.4 μM researchgate.netnih.govacs.orgmdpi.comjmb.or.kr. All Semiplenamides isolated (A-G) were found to be toxic in this assay, indicating a general cytotoxic effect within this compound class.
Table 3: Brine Shrimp Toxicity of this compound
| Semiplenamide | LD50 (μM) | Source(s) |
| G | 2.4 | researchgate.netnih.govacs.orgmdpi.comjmb.or.kr |
Molecular Mechanism of Action Investigations
The molecular mechanism of action for this compound, as understood from the available data, primarily involves its weak interaction with the CB1 receptor researchgate.netnih.govnih.govacs.orgresearchgate.netrhhz.net. While Semiplenamide A shows moderate inhibition of the anandamide membrane transporter (AMT) researchgate.netnih.govnih.govacs.orgresearchgate.netmdpi.com, direct evidence for this compound's specific action on AMT or other endocannabinoid-metabolizing enzymes is limited. The observed toxicity in the brine shrimp model system suggests a broader cytotoxic mechanism, the specifics of which require further investigation researchgate.netnih.govacs.orgmdpi.comjmb.or.kroregonstate.edu. The potential antagonism of other GPCRs by related compounds also points to a complex interaction profile that may extend beyond the endocannabinoid system researchgate.net.
Ligand-Receptor Binding Modes
The interaction of a ligand with its target receptor is fundamental to initiating a biological response. For G protein-coupled receptors (GPCRs), a large family of transmembrane proteins, ligand binding induces conformational changes that dictate downstream signaling events. These changes can stabilize various receptor conformations, leading to different functional outcomes. Understanding the precise binding modes—how a ligand physically fits and interacts with the receptor's binding pocket, including specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic forces—is crucial for predicting a ligand's efficacy and selectivity mdpi.comnih.govnih.govualberta.canih.gov. Computational methods, such as molecular docking and detailed structural analyses, are vital for elucidating these complex ligand-receptor interactions, providing insights into how a molecule like this compound might engage its cellular targets nih.govnih.gov.
Signaling Pathway Modulation
This compound has been associated with the modulation of key cellular signaling pathways. Specifically, it has been linked to the regulation of adenylyl cyclase activity, which in turn affects intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and also to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways scispace.com.
Adenylyl cyclase (AC) is a critical enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, a ubiquitous second messenger involved in numerous cellular processes wikipedia.orgyeastgenome.orgnih.gov. Changes in cAMP levels can activate downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates a wide range of cellular proteins, influencing metabolism, gene expression, and cell growth wikipedia.orgnih.govfrontiersin.org. The modulation of adenylyl cyclase activity by this compound, leading to lower cAMP levels, suggests an inhibitory effect on this enzyme or an enhancement of its degradation.
Concurrently, this compound has been observed to activate MAPK pathways scispace.com. The MAPK signaling cascades are central to cellular responses to external stimuli, regulating processes such as cell proliferation, differentiation, survival, and apoptosis scispace.com. The coordinated modulation of cAMP levels and MAPK activation by this compound indicates a complex interaction with cellular signaling networks, the precise interplay of which is a subject of ongoing investigation.
Table 1: Pathways Modulated by this compound
| Pathway/Activity | Observed Effect of this compound | Supporting Evidence |
| Adenylyl Cyclase | Modulated (inhibition implied) | scispace.com |
| cAMP Levels | Lowered | scispace.com |
| MAPK Pathways | Activated | scispace.com |
Functional Selectivity and Biased Signaling Mechanisms
G protein-coupled receptors (GPCRs) are known to signal through multiple intracellular pathways, primarily mediated by G proteins and β-arrestins, which can lead to distinct cellular outcomes nih.govbiomolther.orgmdpi.com. Functional selectivity, also termed biased signaling, describes the phenomenon where a ligand, upon binding to a receptor, preferentially activates one signaling pathway over others, rather than activating all coupled pathways in a balanced manner as an unbiased ligand would nih.govwikipedia.org. This selectivity allows for the development of therapeutics that can elicit desired physiological effects while minimizing unwanted side effects associated with the activation of certain pathways nih.govbiomolther.orgmdpi.com. While specific studies detailing this compound's functional selectivity are not detailed here, its investigation in the context of cellular signaling pathways implies a potential for such mechanisms, offering avenues for highly targeted therapeutic interventions.
Computational Modeling and Molecular Dynamics Simulations for Receptor Interactions
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are indispensable tools for dissecting the complex dynamics of GPCRs and their interactions with ligands nih.govnih.govmdpi.com. These methods allow researchers to visualize and analyze the conformational ensembles of receptors, predict how ligands bind, and understand the energetic contributions to receptor activation and subsequent signaling nih.govnih.govmdpi.comzib.deresearchgate.netnih.gov. By simulating the movements and interactions of atoms and molecules over time, MD simulations can provide atomic-level insights into ligand-receptor binding modes, the stability of different receptor conformations, and the mechanisms by which ligands induce specific signaling outputs nih.govnih.govmdpi.com. Applying these advanced computational techniques to this compound would be crucial for elucidating its precise binding interactions, conformational effects on target receptors, and the molecular basis of its observed pathway modulations.
Cellular and Molecular Targets Identification
The identification of specific cellular and molecular targets is a foundational step in understanding the mechanism of action of any bioactive compound, including natural products like this compound nih.govresearchgate.netopenaccessjournals.com. This process involves pinpointing the exact proteins, receptors, enzymes, or nucleic acids with which a compound directly interacts to elicit its biological effects nih.govopenaccessjournals.com. Various methodologies are employed for target identification, ranging from direct biochemical assays and affinity-based approaches to genetic screens and computational inference nih.govresearchgate.net. For this compound, a thorough identification of its primary cellular and molecular targets is essential to fully characterize its pharmacological profile, understand its therapeutic potential, and predict any off-target effects.
Compound List:
this compound
Structure Activity Relationship Sar Studies for Semiplenamide G and Its Analogues
Impact of Structural Variations on Biological Activity
Modifications to the structure of Semiplenamide G can profoundly alter its biological activity, providing insights into the SAR. These variations typically involve changes to the fatty acid chain, the amide headgroup, or stereochemical configurations.
Influence of Fatty Acid Chain Length and Unsaturation
The fatty acid chain of this compound plays a significant role in its interaction with biological targets. Studies on related fatty acid amides have shown that variations in chain length and the presence or absence of unsaturation can affect binding affinity and efficacy researchgate.netscispace.com. For instance, in related compounds, alterations in the fatty acid chain, such as changes in length or the introduction of unsaturation, have been observed to modify IC50 values, indicating a direct impact on biological activity researchgate.net. While specific data for this compound regarding chain length and unsaturation are still being elucidated, the general trend in fatty acid amides suggests that these features are important for optimizing interactions with receptors like CNR1 researchgate.netnih.gov.
Role of Stereochemistry in Receptor Affinity
Stereochemistry, particularly the spatial arrangement of atoms, is a critical determinant of a molecule's ability to interact with its biological target. For this compound analogues, the stereochemistry at chiral centers can significantly influence receptor affinity and functional activity mdpi.com. For example, in related compounds, the absolute configuration at specific carbon atoms has been determined using methods like Mosher's analysis mdpi.com. These studies often reveal that one stereoisomer may exhibit significantly higher affinity or a different functional profile compared to its enantiomer or diastereomer, underscoring the importance of precise stereochemical control for optimal receptor engagement mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the chemical structure of compounds with their biological activity nih.gov. By analyzing a series of analogues, QSAR models can predict the activity of new compounds and guide the design process. For this compound and its related fatty acid amides, QSAR analyses would involve correlating structural descriptors (e.g., lipophilicity, electronic properties, molecular shape) with measured biological activities, such as receptor binding affinities (Ki) or functional potency (IC50, EC50) researchgate.netmdpi.com. Such analyses help to identify which structural features are most predictive of activity and can be used to optimize lead compounds nih.gov.
Group-Based Quantitative Structure-Activity Relationship (G-QSAR) Methodologies
Compound List:
this compound
Potential Research Applications and Future Directions
Semiplenamide G as a Chemical Probe for Biological Systems
A chemical probe is a small molecule that is used to study and manipulate biological systems, such as proteins or pathways, by interacting with a specific target. Fluorescently labeled probes, for instance, are powerful tools for determining the localization of natural products within cells. nih.gov this compound's demonstrated affinity for the rat cannabinoid CB1 receptor, although weak, makes it a candidate for development into a chemical probe to investigate the endocannabinoid system. nih.gov
By modifying the this compound structure, for example by attaching a fluorescent tag or a reactive group for binding, researchers could create tools to:
Visualize the distribution of cannabinoid receptors or other binding partners in cells and tissues.
Isolate and identify new, previously unknown protein targets of anandamide-like molecules.
Elucidate the functional roles of specific targets within complex signaling cascades.
The development of such probes is often hampered by the scarce availability of the marine natural product. nih.gov However, should a viable synthetic route for this compound be established, its use as a foundational structure for chemical probes could significantly advance our understanding of lipid signaling pathways.
Inspiration for Novel Chemical Scaffolds in Drug Discovery
Natural products are a cornerstone of drug discovery, providing structurally complex and biologically pre-validated arrangements that interact effectively with specific biological targets. nih.gov The chemical structure of this compound, a fatty acid amide with a distinct epoxide ring, represents a novel scaffold that can inspire the design of new therapeutic agents. Fatty acid amides are a broad class of compounds involved in various physiological effects, making them a promising area for the development of new medications. nih.gov
The development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades anandamide (B1667382), is a major area of drug discovery. nih.govresearchgate.nettandfonline.com By elevating the levels of endogenous cannabinoids, FAAH inhibitors can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov The anandamide-like structure of this compound could serve as a template for designing new FAAH inhibitors or modulators of other components of the endocannabinoid system. Its unique structural motifs could be synthesized and tested for a variety of biological activities, potentially leading to new drugs for pain, inflammation, or neurological disorders.
Advancements in Natural Product Research from Marine Cyanobacteria
Marine cyanobacteria are a well-established and prolific source of structurally diverse and potent bioactive natural products. nih.govicontrolpollution.comnih.gov They produce a wide array of secondary metabolites, including peptides, polyketides, alkaloids, and lipids, many of which have potential as therapeutic agents. nih.govtandfonline.com The isolation of the semiplenamide family, including this compound, from Lyngbya semiplena further underscores the immense potential of these microorganisms as a source for novel chemistry. nih.govresearchgate.net
Discoveries like that of this compound drive the field of marine natural product research forward by:
Revealing new chemical structures and biosynthetic pathways.
Highlighting specific genera, like Lyngbya, as particularly rich sources of bioactive compounds.
Encouraging the development of new screening and cultivation techniques to access the full chemical diversity of marine cyanobacteria.
Several compounds from marine cyanobacteria have already shown significant promise, with some entering clinical trials, particularly as anticancer agents. researchgate.net Continued exploration of these organisms is crucial for the future of drug discovery.
Exploration of Unexplored Biological Targets and Pathways
While this compound has shown a weak affinity for the CB1 receptor, its pronounced toxicity in the brine shrimp assay (LD50 of 2.4 µM) suggests that it may interact with other, as yet unidentified, biological targets. researchgate.net Endogenous fatty acid amides are known to affect numerous G protein-coupled receptors (GPCRs) beyond the classical cannabinoid receptors. nih.gov For example, other fatty acid amides have been found to interact with targets like GPR119 and GPR120, which are involved in metabolic and inflammatory processes. nih.gov
This discrepancy between weak binding to a known target and significant biological effect presents an opportunity. This compound can be used in screening assays to identify novel receptors or enzymes that are modulated by this class of lipid amides. This could lead to the discovery of new signaling pathways and provide new targets for therapeutic intervention in a range of diseases.
Challenges and Opportunities in this compound Research
The future of research on this compound is filled with both challenges and significant opportunities.
Challenges:
Supply: A primary challenge in marine natural product research is obtaining sufficient quantities of a compound for extensive biological testing. nih.govnih.gov Isolation from the natural source, Lyngbya semiplena, is often low-yielding, which necessitates the development of an efficient total synthesis.
Structural Complexity: The precise three-dimensional structure and stereochemistry of complex natural products can be difficult to determine, requiring advanced analytical techniques. mdpi.commdpi.com
Target Identification: Elucidating the specific molecular target(s) and mechanism of action responsible for the observed biological activity can be a complex and time-consuming process. nih.gov
Opportunities:
Novel Therapeutics: The unique structure of this compound offers the potential to be developed into a new class of drugs, particularly if its mechanism of action is novel.
Understanding of Biology: As a chemical tool, it provides an opportunity to explore and understand the complex roles of fatty acid amides in physiological and pathological processes.
Synthetic Chemistry: The challenge of synthesizing this compound can drive innovation in synthetic organic chemistry, leading to new methods and strategies.
Overcoming the challenges associated with this compound research could unlock its full potential as both a therapeutic lead and a tool for biological discovery.
Q & A
Q. What ethical and logistical considerations are critical when sharing this compound samples with external collaborators?
- Methodological Answer : Draft material transfer agreements (MTAs) specifying usage restrictions and attribution requirements. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing. Include batch-specific metadata (e.g., isolation date, purity certificates) to ensure reproducibility .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting bioactivity data .
- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for documenting synthetic procedures and spectral validation .
- Literature Synthesis : Use Google Scholar's "Related articles" and citation chaining to map this compound's research trajectory .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
